(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol
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Overview
Description
(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol is a complex organic compound that features a morpholine ring, a thiazole ring, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Formation of the Butanol Moiety: The butanol moiety can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted morpholine or thiazole derivatives.
Scientific Research Applications
(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-piperidin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
(2S)-2-[(2-morpholin-4-yl-1,3-oxazol-5-yl)methylamino]butan-1-ol: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol is unique due to the combination of its morpholine and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methylamino]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-2-10(9-16)13-7-11-8-14-12(18-11)15-3-5-17-6-4-15/h8,10,13,16H,2-7,9H2,1H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGPGZCXMMPRP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CN=C(S1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CN=C(S1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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